Aminoethanethiol is classified under the category of amino acids and thiols. It can be derived from natural sources or synthesized through various chemical processes. The compound is primarily obtained through the reaction of ethylene oxide with ammonium sulfide or by the reduction of cysteine. Its structural characteristics allow it to participate in redox reactions, making it relevant in biological systems and industrial applications.
Aminoethanethiol can be synthesized using several methods, including:
Aminoethanethiol consists of a two-carbon chain with an amino group () and a thiol group (). Its molecular structure can be described as follows:
The presence of both functional groups allows for diverse chemical reactivity, including nucleophilic attacks and formation of disulfides.
Aminoethanethiol participates in various chemical reactions due to its nucleophilic nature:
The mechanism of action for aminoethanethiol in biological systems involves its role as a reducing agent and a precursor for cysteine synthesis. In biochemical pathways, it contributes to:
Experimental data indicate that aminoethanethiol enhances cellular antioxidant defenses by modulating oxidative stress responses.
These properties contribute to its reactivity and suitability for various applications in chemistry and biochemistry.
Aminoethanethiol has several important applications:
2-Aminoethanethiol dioxygenase (ADO), also known as cysteamine dioxygenase, is a non-heme iron-dependent enzyme belonging to the cupin superfamily. It features a conserved double-stranded β-helix (DSBH) core housing the catalytic active site [1] [5] [7]. This enzyme plays a pivotal dual role in cellular physiology: regulating thiol metabolism through the oxidation of the small molecule cysteamine (2-aminoethanethiol) to hypotaurine, and acting as a master oxygen sensor by modifying N-terminal cysteine residues on specific protein substrates, thereby influencing their stability in response to oxygen availability [1] [3] [5]. This dual functionality makes ADO unique among thiol dioxygenases, as it is the only member capable of processing both small-molecule and protein substrates [1] [5].
The first crystal structure of human ADO, resolved at 1.78 Å, revealed critical insights into its mechanism. Crystallization was achieved through innovative strategies involving nickel substitution for the native ferrous iron at the active site and double mutations (Cysteine18Serine/Cysteine239Serine) to prevent surface disulfide bond formation and oligomeric heterogeneity that previously hindered structural studies [1] [5]. The structure shows the metal ion (Ni²⁺ in the crystallized form) coordinated within a tunnel-like active site situated close to an entry portal flanked by flexible loops [1] [5]. These loops exhibit significant flexibility, proposed to be essential for accommodating protein substrates of varying sizes, a feature distinguishing ADO from thiol dioxygenases like cysteine dioxygenase that solely process small molecules [1] [5] [8]. Concurrently, the core structure is stabilized by strategically positioned proline and proline pairs, ensuring precise positioning of residues critical for catalysis and maintaining structural integrity during substrate interactions [1] [5].
Functionally, ADO operates as a hypoxia sensor with a high Michaelis constant (Km) for oxygen (approximately 200-500 μM), rendering its activity exquisitely sensitive to physiological decreases in oxygen concentration (hypoxia) [3] [8]. Under normoxic conditions, active ADO marks its protein substrates for degradation. During hypoxia, diminished ADO activity leads to the stabilization of these substrates, triggering rapid cellular responses distinct from, but complementary to, the slower transcriptional responses mediated by the hypoxia-inducible factor pathway [3] [6] [8]. This functional role is conserved across species, as evidenced by studies on mandarin fish ADO, which also responds to hypoxia and influences viral pathogenesis [6].
Table 1: Key Structural Features of Human ADO Revealed by Crystallography
Feature | Description | Functional Implication |
---|---|---|
Overall Fold | Cupin superfamily; Double-stranded β-helix (DSBH) core | Characteristic fold for non-heme iron dioxygenases |
Metal Center | Octahedral coordination; Three histidine residues (facial triad); Occupied by Fe²⁺ (native), Ni²⁺ (crystallized) | Essential for O₂ binding and activation; Substrate coordination |
Cys-Tyr Cofactor | Autocatalytically generated cross-link between Cysteine220 and Tyrosine222 | Acts as a catalytic amplifier; Mutation reduces activity >10-fold; Not involved in substrate binding |
Substrate Access Path | Tunnel-like active site near entry portal flanked by flexible loops | Accommodates diverse substrate sizes (small molecules and N-termini of proteins) |
Structural Stability | Proline and proline pairs strategically located | Maintains core structure and active site residue positioning during substrate binding and catalysis |
Surface Cysteines | Cysteine18 and Cysteine239 mutated (C18S/C239S) for crystallization | Prevented formation of heterogeneous oligomers via disulfide bonds in air-oxidized protein |
ADO's primary sensing function within the N-degron pathway hinges on its ability to catalyze the dioxygenation of N-terminal cysteine (Nt-Cys) residues on specific protein substrates. This reaction utilizes molecular oxygen (O₂) as a cosubstrate to oxidize the Nt-Cys thiol group (-SH) to cysteine sulfinic acid (-SO₂H) [3] [6] [7]. This specific post-translational modification acts as the initial, oxygen-dependent step in the Cys branch of the Arg/N-degron pathway [3] [7] [8].
The process unfolds sequentially:
Known physiological substrates of ADO in humans include Regulators of G-protein Signaling 4, 5, and 16 (RGS4, RGS5, RGS16) and the cytokine Interleukin-32 (IL-32) [3] [6]. RGS proteins act as GTPase-activating proteins (GAPs) for Gα subunits, attenuating signaling through G-protein coupled receptors (GPCRs). IL-32 is involved in inflammatory responses. The stability of these signaling molecules is therefore directly coupled to oxygen availability via ADO [3] [6] [8].
The hypoxic stabilization of ADO substrates occurs rapidly. Upon reoxygenation of hypoxic cells, endogenous RGS4 and RGS5 proteins are degraded with a half-life (T₁/₂) of approximately 4 minutes, mirroring the rapid degradation kinetics of Hypoxia-Inducible Factor 1 alpha [3]. This demonstrates the real-time responsiveness of the ADO/N-degron pathway to fluctuations in cellular oxygen tension within the physiological range (typically ~1-10% O₂) [3] [8]. Importantly, unlike the Hypoxia-Inducible Factor pathway, which is subject to feedback inhibition via hypoxic induction of Prolyl Hydroxylase Domain enzymes, the ADO/N-degron pathway shows sustained substrate induction during prolonged hypoxia, suggesting distinct regulatory mechanisms [3]. This pathway has also been demonstrated in teleost fish, where mandarin fish ADO (scADO) mediates the degradation of scRGS4, and its expression responds to both hypoxia and viral infection, promoting the replication of Siniperca chuatsi rhabdovirus in a dioxygenase activity-dependent manner [6].
Table 2: Characteristics of ADO-Mediated N-Degron Pathway
Characteristic | Observation | Significance |
---|---|---|
Enzymatic Reaction | Dioxygenation of Nt-Cys to Cys-sulfinic acid using O₂ | Initial, O₂-dependent step marking substrates for degradation |
Downstream Steps | Arginylation by ATE1 → Recognition by E3 Ubiquitin Ligases → Polyubiquitination → Proteasomal Degradation | Constitutes the Cys-branch of the Arg/N-degron pathway |
Key Substrates | RGS4, RGS5, RGS16 (GAPs for Gα); IL-32 (Cytokine) | Links O₂ sensing to GPCR signaling attenuation and inflammatory responses |
O₂ Sensitivity (KmO₂) | ~200-500 μM | Operates within physiological O₂ range; Similar sensitivity to Prolyl Hydroxylase Domain enzymes |
Degradation Kinetics (T₁/₂) | ~4 minutes (RGS4/5 upon reoxygenation) | Enables rapid cellular responses to changing O₂ levels |
Response to Prolonged Hypoxia | Sustained substrate stabilization (No feedback inhibition of ADO expression) | Provides persistent signaling under low O₂; Contrasts with Hypoxia-Inducible Factor pathway feedback |
Evolutionary Conservation | Demonstrated in humans and teleost fish (e.g., Mandarin fish) | Fundamental O₂ sensing mechanism; Impacts host-pathogen interactions (e.g., viral replication) |
The catalytic core of ADO features a ferrous iron (Fe²⁺) ion essential for both oxygen activation and substrate binding. This iron is coordinated in an octahedral geometry by a conserved facial triad of three histidine residues (His¹⁵⁸, His¹⁶⁰, His²¹⁸ in human ADO) [1] [7]. In the substrate-free resting state, the remaining three coordination sites are typically occupied by water molecules [7] [8]. The binding of the substrate (either cysteamine or the Nt-Cys of protein substrates) involves displacement of these water ligands and direct coordination of the substrate to the iron center [7] [8].
The precise mode of substrate coordination has been a subject of investigation. Early spectroscopic studies (EPR, Mössbauer) on the cysteamine-bound complex suggested monodentate coordination, where only the thiolate sulfur (-S⁻) of the substrate binds to the iron, leaving two coordination sites available for O₂ binding, potentially in a side-on geometry [1] [7]. However, recent high-resolution structural data derived from innovative approaches using cyclic peptide inhibitors as scaffolds to mimic substrate binding provides compelling evidence for a bidentate coordination mode [7].
Using mRNA display (specifically Random nonstandard Peptide Integrated Display - RaPID), researchers identified high-affinity cyclic peptide inhibitors (CPs) of human ADO (e.g., CP1, CP5, CP6, CP8 with KD values of 35-66 nM). These CPs were then used as scaffolds to graft pseudo-N-terminal cysteine (or serine) residues. Co-crystallization of ADO with these substrate analogue-bound cyclic peptides allowed the determination of high-resolution structures [7]. These structures revealed that the N-terminal amine group (-NH₂) and the thiolate/thiol (-S⁻/-SH) of the pseudo-Nt-Cys/Ser residue both coordinate directly to the catalytic Fe²⁺ ion in a bidentate fashion. This binding mode displaces two water ligands, leaving only one coordination site vacant for O₂ binding, predicted to occur in an end-on orientation similar to that observed in cysteine dioxygenase [7].
This bidentate coordination is crucial for catalysis. It positions the substrate's sulfur atom optimally for nucleophilic attack on the activated oxygen species (likely an iron-bound superoxo or peroxo intermediate) formed after O₂ binds to the remaining coordination site [7]. Mutagenesis studies guided by these structures identified Aspartate²⁰⁶ (Asp²⁰⁶) as an essential catalytic residue. Located near the O₂ binding site, Asp²⁰⁶ is proposed to play a critical role in orienting, directing, or stabilizing reactive oxygen intermediates during the sulfur oxidation reaction [7].
Furthermore, ADO employs distinct strategies for handling its disparate substrates. While the bidentate coordination of the Nt-Cys amine and thiolate appears conserved for protein substrates based on the cyclic peptide complex structures, the small molecule cysteamine (H₂N-CH₂-CH₂-SH), lacking a carboxylate group, likely coordinates primarily via its thiolate and amine groups in a similar bidentate manner, potentially with adjustments due to the lack of the peptide backbone constraints [1] [7]. The flexibility of the active site loops surrounding the entry tunnel is critical for accommodating the N-termini of larger protein substrates, allowing ADO to perform its unique dual-substrate role [1] [5] [7]. ADO also exhibits tighter catalytic-site Fe²⁺ coordination compared to Prolyl Hydroxylase Domain enzymes, as evidenced by its relative insensitivity to a narrower range of iron chelators (only sensitive to 2,2'-dipyridyl, Dp44mT, and SIH among those tested) [3].
Table 3: Iron Coordination and Substrate Binding in ADO
Aspect | Resting State | Substrate-Bound State (Based on Cyclic Peptide Complexes) | Catalytic Implications |
---|---|---|---|
Iron Coordination Geometry | Octahedral | Octahedral | Maintains geometry suitable for O₂ binding and activation |
Primary Ligands | 3x Histidine (facial triad) + 3x H₂O | 3x Histidine + Substrate (N-amine, S-thiolate/thiol) + 1x H₂O (or vacant site) | Substrate binding displaces 2 H₂O ligands; Creates specific site for O₂ binding |
Substrate Binding Mode | N/A | Bidentate: N-terminal amine and thiolate/thiol coordinate Fe²⁺ | Positions substrate sulfur for reaction; Activates O₂; Explains requirement for free Nt-amine |
O₂ Binding Site | Occupied by H₂O | Single vacant site trans to His²¹⁸ | Favored end-on O₂ binding geometry; Similar to cysteine dioxygenase |
Key Catalytic Residue | - | Aspartate²⁰⁶ | Essential for catalysis; Proposed to orient/stabilize reactive oxygen intermediate (e.g., superoxo/peroxo) |
Fe²⁺ Chelation Sensitivity | Insensitive to broad range (e.g., DFO, ICL670A) | Sensitive to 2,2'-dipyridyl, Dp44mT, SIH | Indicates tight Fe²⁺ coordination in active site; Less accessible to some chelators |
Substrate Flexibility | Flexible loops define entry tunnel | Loops accommodate diverse N-termini; Core structure stabilized by prolines | Enables dual substrate specificity (small molecules and N-termini of proteins) |
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